
2-(2,2,2-Trifluoroethoxy)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethoxy)thiophene is an organic compound that features a thiophene ring substituted with a 2,2,2-trifluoroethoxy group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethoxy group, which can influence the electronic characteristics of the thiophene ring. Thiophene derivatives are widely studied for their applications in materials science, pharmaceuticals, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethoxy)thiophene typically involves the reaction of thiophene with 2,2,2-trifluoroethanol in the presence of a base. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to facilitate the etherification process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoroethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the trifluoroethoxy group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, often facilitated by the electron-withdrawing trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethoxy)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-trifluoroethoxy)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity by influencing the electronic environment of the thiophene ring. In materials science, its electronic properties are leveraged to improve the performance of organic electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethoxy)benzene: Similar in structure but with a benzene ring instead of a thiophene ring.
2-(2,2,2-Trifluoroethoxy)pyridine: Contains a pyridine ring, offering different electronic properties.
2-(2,2,2-Trifluoroethoxy)furan: Features a furan ring, which can influence its reactivity and applications.
Uniqueness
2-(2,2,2-Trifluoroethoxy)thiophene is unique due to the combination of the thiophene ring and the trifluoroethoxy group. This combination imparts distinct electronic properties that are valuable in both chemical synthesis and materials science. The thiophene ring provides stability and conjugation, while the trifluoroethoxy group enhances electron-withdrawing effects, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
136019-61-9 |
|---|---|
Formule moléculaire |
C6H5F3OS |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethoxy)thiophene |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)4-10-5-2-1-3-11-5/h1-3H,4H2 |
Clé InChI |
GVKPFMBZBBQFTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
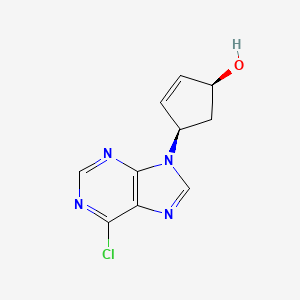
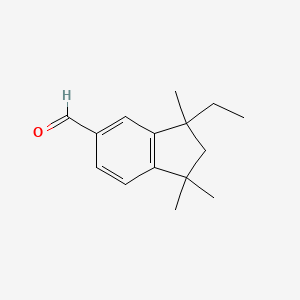
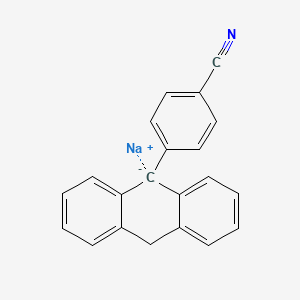
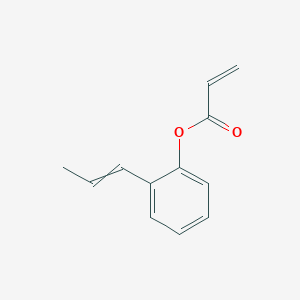


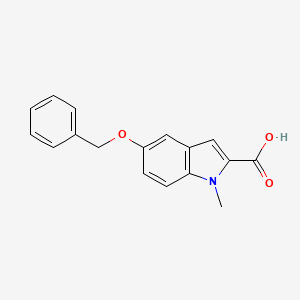

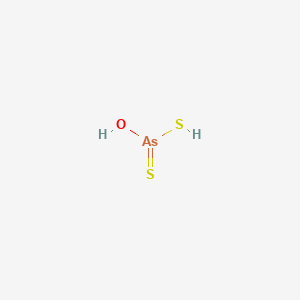
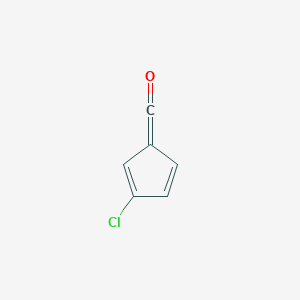
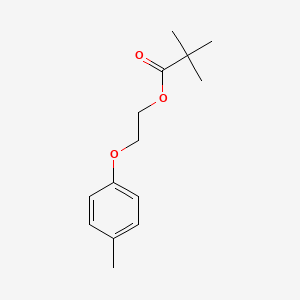
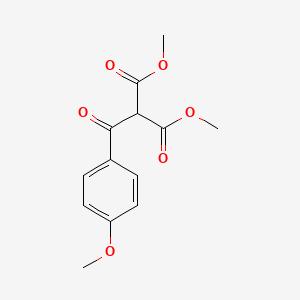
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)
